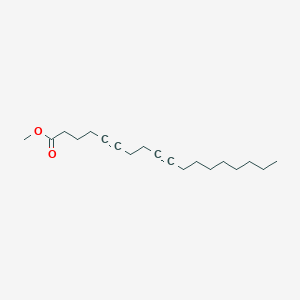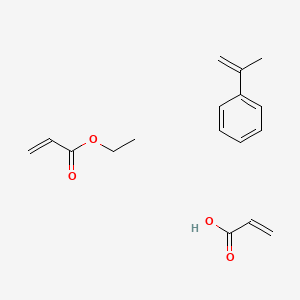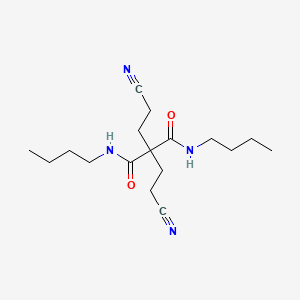
N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide is a chemical compound characterized by its unique structure, which includes two cyanoethyl groups and two butyl groups attached to a propanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide typically involves the reaction of dibutylamine with a suitable cyanoethylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of N1,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The cyanoethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
科学的研究の応用
N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with specific molecular targets and pathways. The cyanoethyl groups can participate in nucleophilic addition reactions, while the butyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N,N-Dibutyl-2,2-bis(2-cyanoethyl)acetamide
- N,N-Dibutyl-2,2-bis(2-cyanoethyl)butanediamide
- N,N-Dibutyl-2,2-bis(2-cyanoethyl)hexanediamide
Uniqueness
N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
59709-16-9 |
|---|---|
分子式 |
C17H28N4O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
N,N'-dibutyl-2,2-bis(2-cyanoethyl)propanediamide |
InChI |
InChI=1S/C17H28N4O2/c1-3-5-13-20-15(22)17(9-7-11-18,10-8-12-19)16(23)21-14-6-4-2/h3-10,13-14H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
ZERIGDZIRPBSMR-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C(CCC#N)(CCC#N)C(=O)NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)

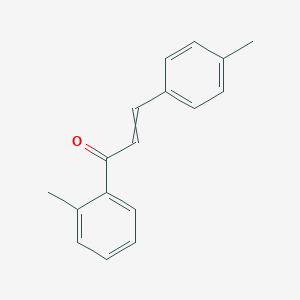

![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)
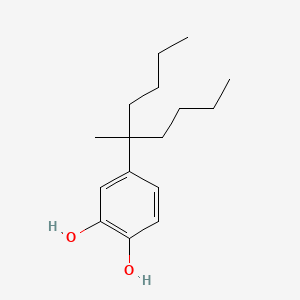
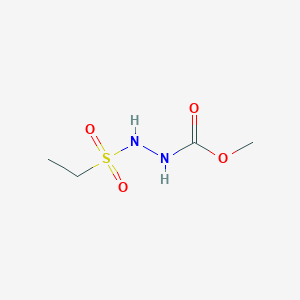

![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)
